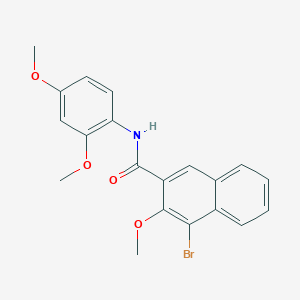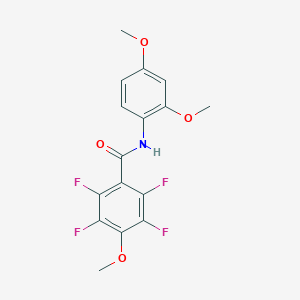![molecular formula C25H25N3O2 B251064 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251064.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as BRL-15572, is a small molecule that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has been shown to bind to the ATP-binding site of PI3K and inhibit its activity, leading to the suppression of downstream signaling pathways involved in cell growth and survival. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and neuroprotection. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide in lab experiments is its high potency and specificity for its target molecules. It has been shown to inhibit PI3K and NF-κB at nanomolar concentrations, making it a valuable tool for studying these signaling pathways. However, one of the limitations of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, its high potency can also lead to off-target effects, which need to be carefully monitored and controlled.
Orientations Futures
There are several future directions for the research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide. One of the areas of interest is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide in these diseases. In addition, the development of more soluble and bioavailable analogs of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide can improve its pharmacological properties and expand its potential therapeutic applications. Another area of interest is the elucidation of the molecular mechanisms underlying the off-target effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide, which can provide insights into the development of more specific inhibitors of PI3K and NF-κB. Overall, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide is a promising small molecule that has the potential to be developed into a valuable therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the reaction between 2-methylbenzoic acid and 4-benzoyl-1-piperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with 2-aminophenyl-N-methylbenzamide to obtain the final product. The purity and yield of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylbenzamide also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C25H25N3O2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-9-5-6-12-21(19)24(29)26-22-13-7-8-14-23(22)27-15-17-28(18-16-27)25(30)20-10-3-2-4-11-20/h2-14H,15-18H2,1H3,(H,26,29) |
Clé InChI |
MHLIRXIGZRZVTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![2,2-diphenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B250985.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)